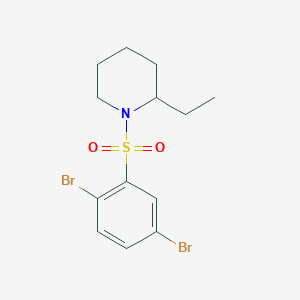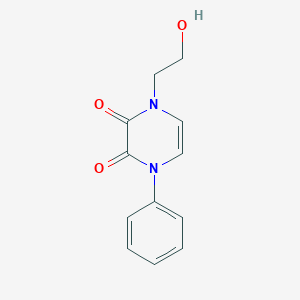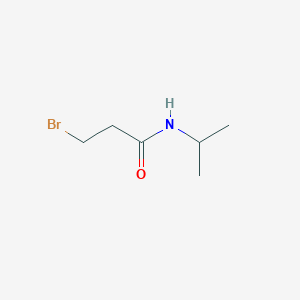
3-((4-butylphenyl)amino)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-butylphenyl)amino)isobenzofuran-1(3H)-one, also known as BBF or Isobutyl-3-(p-tolylamino)-1(2H)-isobenzofuranone, is a synthetic organic compound that has been studied for its potential use in various scientific research applications. BBF is a small molecule that has a unique structure and properties that make it useful for studying the mechanisms of action in biological systems.
Aplicaciones Científicas De Investigación
For instance, parabens, which share a phenolic structure similar to the query compound, are widely studied for their use as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs, and their environmental persistence and potential endocrine-disrupting effects have been a subject of research (Haman et al., 2015). Similarly, research on PCBs and PCDFs has focused on their environmental presence, persistence, and toxicological effects (Domingo & Bocio, 2007; Kimbrough, 1995).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-((4-butylphenyl)amino)isobenzofuran-1(3H)-one, also known as 3-[(4-butylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one, is the Sigma (σ) receptor . The σ receptor has two subtypes, σ1 and σ2, which are of significant pharmacological interest . The σ2 receptor, in particular, is being explored for the development of diagnostic and therapeutic methods for cancer and Alzheimer’s disease .
Mode of Action
The compound interacts with the σ2 receptor in a specific manner . It has been developed as a high-affinity probe for studying the σ receptor based on fluorescence techniques . The compound shows specificity for the σ2 receptor, as demonstrated in flow cytometry, confocal, and live cell microscopy studies .
Biochemical Pathways
The development of specific fluorescent ligands like this compound contributes to the understanding of its therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the σ2 receptor . The compound has been shown to be a powerful tool for studying the σ2 receptor based on fluorescence techniques . The specific molecular and cellular effects resulting from this interaction require further investigation .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not explicitly mentioned in the available resources Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action
Propiedades
IUPAC Name |
3-(4-butylanilino)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-3-6-13-9-11-14(12-10-13)19-17-15-7-4-5-8-16(15)18(20)21-17/h4-5,7-12,17,19H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCPIVVTIWYUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2752322.png)





![(E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2752328.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2752329.png)
![3-[(3-Nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2752330.png)



